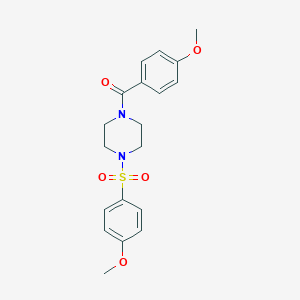
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-300700 是一种化学化合物,以其作为非核苷逆转录酶抑制剂的作用而闻名,主要用于治疗 HIV-1。 该化合物的分子量为 310.39,化学式为 C19H22N2O2 .
准备方法
WAY-300700 的合成路线和反应条件在现有文献中没有详细说明。 已知该化合物是通过一系列涉及二氢异喹啉核心形成和随后官能化以获得最终产物的有机反应合成的。 工业生产方法通常涉及优化这些合成路线,以确保高产率和纯度 .
化学反应分析
WAY-300700 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以被用来修饰化合物中存在的官能团。
取代: WAY-300700 可以发生取代反应,特别是在芳环上,形成各种取代衍生物。
这些反应中常用的试剂和条件包括用于氧化的强氧化剂,用于还原的还原剂,如锂铝氢化物,以及用于取代反应的亲电试剂或亲核试剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
WAY-300700 有几个科学研究应用,包括:
化学: 用作研究非核苷逆转录酶抑制剂的参考化合物。
生物学: 在生物测定中用于研究 HIV-1 逆转录酶的抑制。
医学: 研究其在治疗 HIV-1 中的潜在治疗效果。
工业: 用于开发新的抗病毒药物和研究药物耐药机制.
作用机制
WAY-300700 通过抑制 HIV-1 的逆转录酶发挥作用。这种酶对于病毒的复制至关重要,其抑制阻止了病毒的增殖。该化合物与逆转录酶上的特定位点结合,导致构象变化,从而降低了酶的活性。 这种机制涉及与酶活性位点的关键氨基酸残基的相互作用,从而破坏了酶的正常功能 .
相似化合物的比较
WAY-300700 与其他非核苷逆转录酶抑制剂相比是独一无二的,因为它具有特定的化学结构和结合特性。类似的化合物包括:
依法韦仑: 另一种具有不同化学结构的非核苷逆转录酶抑制剂。
奈韦拉平: 以其用于治疗 HIV-1 的联合疗法而闻名。
依曲韦林: 一种更新的非核苷逆转录酶抑制剂,具有更广泛的活性范围。
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI 键 |
XZYGOUZJAPIXGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)

![1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
METHANONE](/img/structure/B247867.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)
![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247875.png)
![1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247879.png)
